molecular formula C24H27N3O2S B2505428 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1105214-51-4

2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No. B2505428
M. Wt: 421.56
InChI Key: OQUNZGHWSDJDJW-UHFFFAOYSA-N
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Description

The compound "2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help infer some of the properties and activities of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves the careful selection of substituents to achieve desired biological activities. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as Peripheral Benzodiazepine Receptor (PBR) ligands was reported, where the variability of substituents at the 3-position was explored . This suggests that the synthesis of the compound would also require precise control over the substituents to target specific receptors or biological pathways.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can significantly influence their biological activity. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation and specific interplanar angles between amide groups . Similarly, the compound likely has a specific conformation that could be crucial for its interaction with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often influenced by their molecular structure. The intramolecular hydrogen bonding observed in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides stabilizes their folded conformation . Such intramolecular interactions could also be present in the compound of interest, affecting its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure and substituents. The presence of hydrogen bonds and packing interactions in 2-acetamido-N-benzyl-2-(methoxyamino)acetamides contributes to their planar hydrophilic and hydrophobic areas, which could be relevant for their anticonvulsant activities . The compound may exhibit similar properties, influencing its solubility, stability, and biological activity.

Scientific Research Applications

Dual Inhibitory Activities on Thymidylate Synthase and Dihydrofolate Reductase

This compound, along with related structures, has been studied for its potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them targets for anticancer drug development. One study highlights the synthesis of classical and nonclassical analogues of this compound, demonstrating potent dual inhibitory activities against human TS and DHFR, indicating potential applications in cancer treatment (Gangjee et al., 2008).

Structural Analysis and Conformation

Research has been conducted on the crystal structures of related compounds, providing insights into their molecular conformation, which is essential for understanding their interaction with biological targets. These studies contribute to the design of more effective drugs by revealing how structural features influence biological activity (Subasri et al., 2016).

Antimicrobial Activity

Another area of application is the exploration of antimicrobial activities. Certain derivatives of this chemical structure have been synthesized and evaluated for their antibacterial and antifungal properties. This research suggests potential applications in developing new antimicrobial agents, which are increasingly important due to rising antibiotic resistance (Nunna et al., 2014).

Antitumor Potential

Compounds with similar structures have been explored for their antitumor activity. Research focuses on designing molecules that can inhibit cancer cell growth with specific targeting mechanisms, indicating potential applications in cancer therapy (Gangjee et al., 2000).

Enzyme Inhibition for Therapeutic Applications

Further research into similar compounds explores their use as enzyme inhibitors with therapeutic applications. By understanding how these molecules interact with enzymes at a molecular level, scientists can design drugs that specifically target pathological processes in diseases (Gangjee et al., 2009).

properties

IUPAC Name

2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-17(13-14-19-9-5-3-6-10-19)25-22(28)15-21-18(2)26-24(27-23(21)29)30-16-20-11-7-4-8-12-20/h3-12,17H,13-16H2,1-2H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUNZGHWSDJDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NC(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide

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